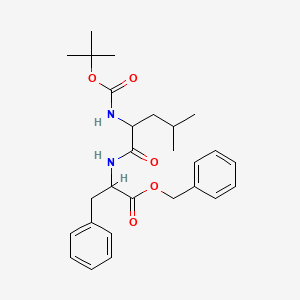

benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

Overview

Description

“Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate” is a complex organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of such compounds often involves the use of the Boc group as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) have been prepared for use in dipeptide synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is complex and would be determined by techniques such as NMR spectroscopy . The Boc group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

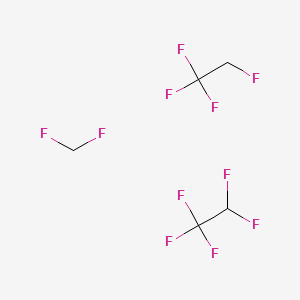

The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure and composition. For example, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .Scientific Research Applications

Synthesis and Structural Studies

Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate and its derivatives are primarily used in synthetic organic chemistry for creating various peptide and amino acid derivatives. For instance, it's used in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, which are significant in peptide research (Nadin et al., 2001). These isosteres mimic the structure of dipeptides and are useful in studying peptide interactions and functions.

Application in Organic Synthesis

In another study, the compound was involved in the synthesis of tripeptides, demonstrating its versatility in peptide coupling and the construction of complex molecular structures (Wen-jie Xu et al., 2008). The ability to create diverse peptide structures using this compound is crucial for the development of novel compounds in medicinal chemistry and drug design.

Role in Peptide Bond Formation

The compound is also pivotal in the preparation of various protected amino acids, as illustrated in a study by Knowe (2017) (Matthew T. Knowe). The study highlights its use in the context of Umpolung Amide Synthesis, a novel method for forming peptide bonds, which is a foundational process in protein and peptide chemistry.

Contributions to Peptide MimeticsFurther, the compound finds application in the synthesis of peptide mimetics, such as in the study of d-gl

Contributions to Peptide Mimetics

Further, the compound finds application in the synthesis of peptide mimetics, such as in the study of d-glucopyranosyl esters of phenylalanine and tyrosine. This synthesis involves the conversion of N-benzyloxycarbonyl-and N-tert-butoxycarbonyl-L-phenylalanine into other derivatives, showcasing the versatility of this compound in creating structurally diverse molecules (Keglević et al., 1980).

Facilitating Synthesis of Complex Molecules

The compound is also used in the synthesis of sequences for complex molecules like secretin, an important hormone in digestive processes. This application demonstrates its role in creating peptides with specific sequences for biological research (Wünsch & Thamm, 1971).

Role in Amidation Processes

It is also instrumental in amidation processes, as shown in a study where N-tert-Butoxycarbonyl derivatives of amino acids, including L-leucine and S-benzyl-L-cysteine, were amidated to produce amino acid amides. This process is crucial in peptide synthesis and modification (Somlai et al., 1992).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZFNIAMQFYRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid](/img/structure/B3323002.png)

![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)